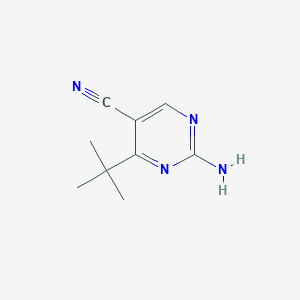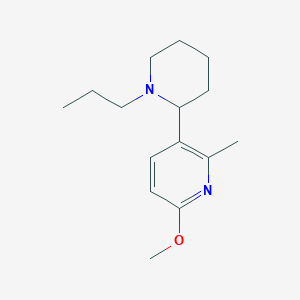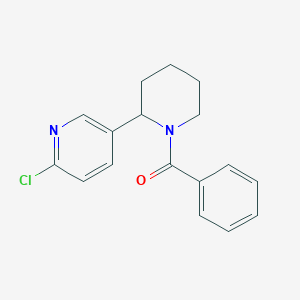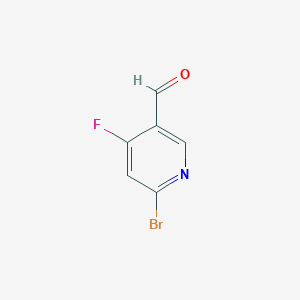![molecular formula C12H16O2Te B11812726 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane CAS No. 113345-01-0](/img/structure/B11812726.png)
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 4-methoxyphenyl group and an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane typically involves the reaction of 4-methoxyphenyltellurium trichloride with oxolane derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the tellurium-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Formation of tellurium oxides.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane involves its interaction with molecular targets such as enzymes and proteins. The tellurium atom can form covalent bonds with sulfur-containing amino acids in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Methoxyphenyl)tellanyl]methylbenzene
- 2-[(4-Methoxyphenyl)tellanyl]methylfuran
- 4-Methoxyphenyltellurium trichloride
Uniqueness
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
113345-01-0 |
|---|---|
Molekularformel |
C12H16O2Te |
Molekulargewicht |
319.9 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)tellanylmethyl]oxolane |
InChI |
InChI=1S/C12H16O2Te/c1-13-10-4-6-12(7-5-10)15-9-11-3-2-8-14-11/h4-7,11H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
QKEXLPOPGZZUCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)[Te]CC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11812664.png)

![2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11812676.png)



![tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B11812701.png)



![2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11812718.png)

